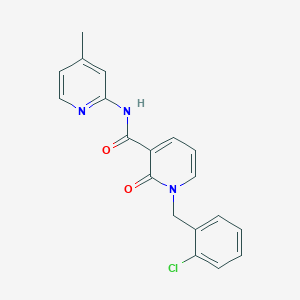![molecular formula C14H17NO5S B2947289 (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 324779-72-8](/img/structure/B2947289.png)
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid
Descripción general
Descripción
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, also known as MPSPA, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of acrylic acid, and is composed of two cyclic molecules, one containing a sulfur atom and the other a pyrrolidine ring. MPSPA has been studied extensively in recent years due to its unique molecular structure and its potential for use in a variety of applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid involves the reaction of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product, (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid.
Starting Materials
4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde, malonic acid, base
Reaction
Step 1: 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde is reacted with malonic acid in the presence of a base to form the corresponding malonic acid derivative., Step 2: The malonic acid derivative is then decarboxylated to form the desired product, (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid.
Mecanismo De Acción
The mechanism of action of (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is not yet fully understood, but it is believed to interact with proteins and other molecules in a specific way. It has been shown to bind to certain proteins, and this binding can be used to control the activity of the proteins. Additionally, it has been shown to form complexes with other molecules, which can be used to study the structure and dynamics of proteins.
Efectos Bioquímicos Y Fisiológicos
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has been shown to have a number of biochemical and physiological effects. It has been studied for its potential to act as an antioxidant and to reduce inflammation. Additionally, it has been studied for its potential to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It has also been studied for its potential to act as an anti-fungal agent and to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be dissolved in a solvent before it can be used. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.
Direcciones Futuras
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has a wide range of potential applications in the scientific and medical fields. In the future, it could be used to develop new drugs, to study the structure and dynamics of proteins, and to design new catalysts for various reactions. Additionally, it could be used to study the interaction between different molecules and to develop new compounds with unique properties. Finally, it could be used to study the biochemical and physiological effects of different compounds and to develop new treatments for various diseases.
Aplicaciones Científicas De Investigación
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has been studied extensively in recent years due to its unique structure and its potential for use in a variety of scientific and medical applications. It has been used as a tool for studying the structure and dynamics of proteins, as well as for the synthesis of new compounds. It has also been used in the development of new drugs, such as anticancer agents, and as a reagent in organic synthesis. Additionally, it has been used to study the interaction between different molecules and to design new catalysts for various reactions.
Propiedades
IUPAC Name |
(E)-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPLTSZGZCLXHC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



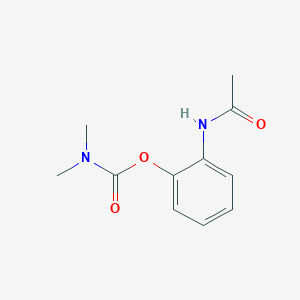
![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
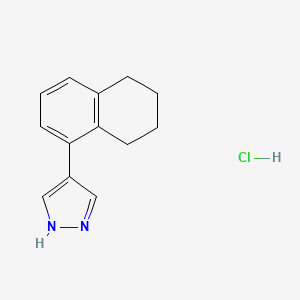
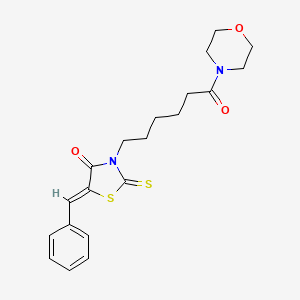
![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
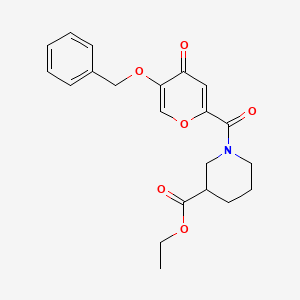
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)
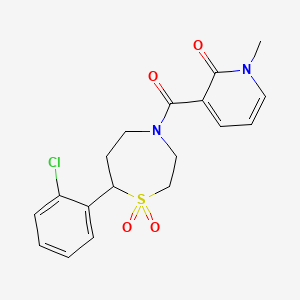
![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)
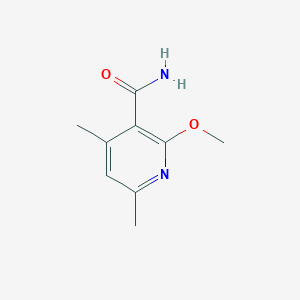
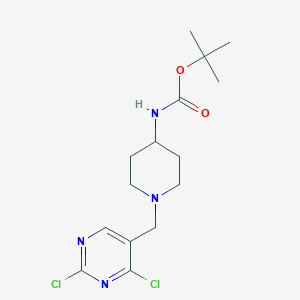
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)
